1,4-Dimethoxyanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHFKYJAAJPFQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295558 |

Source

|

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6119-74-0 |

Source

|

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dimethoxyanthraquinone CAS number and properties

An In-Depth Technical Guide to 1,4-Dimethoxyanthraquinone for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1,4-Dimethoxyanthraquinone, a key chemical entity within the broader class of anthraquinone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, characterization, safety protocols, and its potential as a scaffold in therapeutic design. We will explore the causal relationships behind its chemical behavior and the established protocols that ensure reliable and safe handling in a laboratory setting.

Section 1: Core Compound Identification and Physicochemical Profile

1,4-Dimethoxyanthraquinone, also known as Quinizarin dimethyl ether, is a derivative of anthraquinone, a class of compounds widely recognized for their diverse and potent biological activities.[1] Understanding its fundamental properties is the first step toward its effective application in research and development.

Chemical Identity

-

IUPAC Name: 1,4-dimethoxyanthracene-9,10-dione[2]

-

Synonyms: Quinizarin dimethyl ether, 1,4-Dimethoxy-9,10-anthraquinone, Anthraquinone, 1,4-dimethoxy-[3][5]

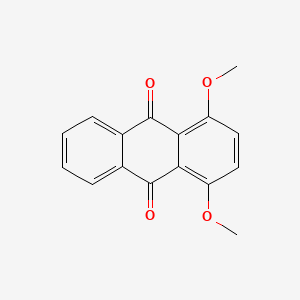

Structural Information The core structure consists of an anthracene framework with two carbonyl groups at positions 9 and 10, and two methoxy groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and reactivity compared to the parent anthraquinone.

Caption: Chemical structure of 1,4-Dimethoxyanthraquinone.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 268.268 g/mol | [3] |

| Appearance | Brownish yellow solid | [6] |

| Melting Point | 284 - 286 °C (543 - 547 °F) | [7] |

| Boiling Point | 379 - 381 °C (lit.) / 462.1 °C at 760 mmHg | [3][7] |

| Density | 1.295 g/cm³ | [3] |

| Solubility | Insoluble in water | [8] |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area | 52.6 Ų | [3] |

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of 1,4-Dimethoxyanthraquinone is a critical procedure for its availability in research. A common and effective method involves an intramolecular cyclization reaction.

Synthesis Pathway: Intramolecular Cyclization

The synthesis proceeds via the acid-catalyzed cyclization of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid. The choice of concentrated sulfuric acid is deliberate; it serves as both the solvent and a powerful dehydrating agent, facilitating the electrophilic aromatic substitution required for the ring closure to form the anthraquinone core.

Caption: Workflow for the synthesis of 1,4-Dimethoxyanthraquinone.

Detailed Synthesis Protocol [6]

-

Reaction Setup: In a fume hood, carefully add 3 g (0.01 mole) of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid in portions to 20 ml of stirred, concentrated sulfuric acid.

-

Heating: Once the addition is complete, heat the mixture on a steam bath with constant stirring for 20 minutes. The heat provides the necessary activation energy for the cyclization.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto approximately 400 g of crushed ice. This step quenches the reaction and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 100 ml).

-

Washing: Wash the combined organic extracts with a 2% aqueous sodium hydroxide solution (10 x 100 ml) to remove any unreacted acidic starting material, followed by a final wash with water (100 ml).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the final product as a brownish-yellow solid.

Spectroscopic Characterization Structural confirmation is paramount and is typically achieved through a combination of spectroscopic methods.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the anthraquinone core and sharp singlets for the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.

-

¹³C NMR: The spectrum will reveal signals for the carbonyl carbons (typically δ > 180 ppm), the aromatic carbons, and the methoxy carbons (typically δ ≈ 55-60 ppm).[10]

-

-

Mass Spectrometry (MS): Mass spectral data is crucial for confirming the molecular weight.[5] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₆H₁₂O₄.[11]

-

UV-Visible (UV-Vis) Spectroscopy: Anthraquinones have characteristic electronic transitions.[9] The spectrum typically shows intense π → π* transitions in the UV region and lower intensity n → π* transitions that may extend into the visible range, accounting for the compound's color.[9][12] The position of the maximum absorbance (λmax) is sensitive to the substitution on the aromatic rings.[9][13]

Section 3: Laboratory Safety and Handling

Proper handling of 1,4-Dimethoxyanthraquinone is essential to ensure laboratory safety. The following protocols are derived from standard safety data sheets for anthraquinone derivatives.[14]

Core Safety Precautions

| Precaution Category | Guideline | Source(s) |

| Engineering Controls | Always work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves. Respiratory protection is required when dusts are generated. | [14][15] |

| Handling | Avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [7] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified personnel. | [7] |

Emergency First Aid Procedures [7][14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water/shower. Consult a physician if irritation occurs.

-

Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.

Section 4: Biological Activity and Relevance in Drug Development

While specific biological data for 1,4-Dimethoxyanthraquinone is not extensively documented, the anthraquinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][16] Therefore, 1,4-Dimethoxyanthraquinone is best viewed as a crucial synthetic intermediate and a structural analogue for designing novel therapeutic agents.

Established Activities of the Anthraquinone Core Anthraquinone derivatives are known for their profound biological effects, including:

-

Anticancer Activity: Many anthraquinones exhibit potent cytotoxic effects against various cancer cell lines.[1][11][16] Their mechanisms often involve DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[11] For example, the related compound 1,4-anthraquinone has been shown to inhibit macromolecule synthesis, induce DNA fragmentation, and arrest cell cycle progression in leukemic cells.[17]

-

Antimicrobial and Anti-inflammatory Properties: The anthraquinone framework is present in compounds with significant antibacterial, antifungal, and anti-inflammatory activities.[16][18]

-

Enzyme Inhibition: Beyond topoisomerases, anthraquinone derivatives have been designed to selectively inhibit other enzymes, such as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are targets for inflammation and cancer therapies.[19]

Caption: Potential mechanisms of action for drugs derived from the anthraquinone scaffold.

Role of 1,4-Dimethoxyanthraquinone in Medicinal Chemistry The true value of 1,4-Dimethoxyanthraquinone for drug development professionals lies in its potential as a versatile building block. The methoxy groups are relatively stable but can be demethylated to yield the corresponding hydroxyl groups (as in 1,4-dihydroxyanthraquinone or quinizarin). These hydroxyl groups can then be further functionalized to create libraries of novel derivatives with tailored biological activities, improved selectivity, and better pharmacokinetic profiles. This strategic derivatization is a cornerstone of modern drug discovery.[1]

References

-

PrepChem. (n.d.). Synthesis of 1,4-dimethoxyanthraquinone. PrepChem.com. [Link]

-

P&S Chemicals. (n.d.). Product information, 1,4-Dimethoxyanthraquinone. P&S Chemicals. [Link]

-

LookChem. (n.d.). 1,4-DIMETHYLANTHRAQUINONE 1519-36-4 wiki. LookChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dimethoxyanthracene. PubChem. [Link]

-

Université du Luxembourg. (n.d.). 1,4-dimethoxyanthraquinone (C16H12O4). PubChemLite. [Link]

-

mzCloud. (2016). 1 4 Dimethoxyanthraquinone. mzCloud. [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. ResearchGate. [Link]

-

The Good Scents Company. (n.d.). 1,4-dimethyl anthraquinone, 1519-36-4. The Good Scents Company. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer. [Link]

- Google Patents. (n.d.). US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.

-

Liu, X., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1136-1142. [Link]

-

Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339-352. [Link]

-

ResearchGate. (n.d.). Biological activities of compounds 1-4. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of the anthraquinone segment. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Anthraquinone. PubChem. [Link]

-

Gogin, L. L., et al. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. Kinetics and Catalysis, 60(1), 71-76. [Link]

- Google Patents. (n.d.). US5723675A - Method for preparing anthraquinones.

-

Zhang, W., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 11, 693. [Link]

-

Frontiers Media. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). Anthraquinone. PubChem. [Link]

-

SpectraBase. (n.d.). 1,4-Dihydroxyanthraquinone. SpectraBase. [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pschemicals.com [pschemicals.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 1,4-dimethoxyanthraquinone (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 5. mzCloud – 1 4 Dimethoxyanthraquinone [mzcloud.org]

- 6. prepchem.com [prepchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 17. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

1,4-Dimethoxyanthraquinone synthesis from quinizarin

An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxyanthraquinone from Quinizarin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,4-dimethoxyanthraquinone from its precursor, quinizarin (1,4-dihydroxyanthraquinone). Anthraquinone derivatives are a critical class of compounds in medicinal chemistry, recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The fused polycyclic structure of the anthraquinone core allows it to intercalate with DNA and inhibit key enzymes like topoisomerase-II, making it a valuable pharmacophore in drug discovery.[1][3][4] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the synthesis, the rationale for procedural choices, and detailed protocols for synthesis, purification, and characterization, thereby equipping researchers with the knowledge for successful and reproducible execution.

Introduction: The Significance of Anthraquinone Scaffolds

Quinizarin, a naturally occurring dihydroxyanthraquinone, serves as a versatile starting material for a variety of derivatives.[5][6] The strategic methylation of its phenolic hydroxyl groups to yield 1,4-dimethoxyanthraquinone is a key transformation. This modification alters the molecule's electronic properties, solubility, and hydrogen-bonding capabilities, which can profoundly influence its interaction with biological targets. By converting the acidic hydroxyl groups to stable methyl ethers, researchers can fine-tune the scaffold for specific applications, such as developing selective inhibitors for enzymes like ectonucleoside triphosphate diphosphohydrolases (NTPDases) or creating novel antitumor agents.[4][7] This guide focuses on the practical execution of this methylation via the Williamson ether synthesis, a robust and widely applicable method in organic chemistry.[8][9]

Mechanistic Foundation: The Williamson Ether Synthesis of Quinizarin

The conversion of quinizarin's hydroxyl groups to methoxy groups is achieved through the Williamson ether synthesis. This reaction is a cornerstone of ether preparation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][10]

The core principles of this reaction as applied to quinizarin are:

-

Deprotonation: The phenolic protons of quinizarin are acidic due to the resonance stabilization of the resulting phenoxide ion. A suitable base is used to abstract these protons, generating a potent dianionic nucleophile. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so harsh as to cause unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is a cost-effective, non-hygroscopic solid that is sufficiently basic for this purpose.

-

Nucleophilic Attack: The generated phenoxide ions act as nucleophiles, attacking the electrophilic carbon of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I).

-

Displacement: The attack occurs in a concerted fashion, displacing the leaving group (sulfate or iodide) and forming the C-O ether bond.[10] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred as it effectively solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.

The overall chemical transformation is depicted below.

Caption: Overall reaction scheme for the synthesis of 1,4-dimethoxyanthraquinone.

Experimental Protocol: Synthesis and Purification

This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of 1,4-dimethoxyanthraquinone.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Quinizarin | C₁₄H₈O₄ | 240.21 | 5.00 g | 20.8 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.63 g | 62.4 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | C₂H₆O₄S | 126.13 | 5.0 mL (6.65 g) | 52.7 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~300 mL | - |

| Deionized Water | H₂O | 18.02 | ~500 mL | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |

Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat. All equipment should be decontaminated with a concentrated ammonia solution after use.

Synthesis Procedure

-

Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add quinizarin (5.00 g, 20.8 mmol) and anhydrous potassium carbonate (8.63 g, 62.4 mmol, 3.0 equivalents).

-

Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the resulting deep purple suspension at room temperature for 15 minutes to ensure uniform mixing.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (5.0 mL, 52.7 mmol, 2.5 equivalents) dropwise to the suspension over 10-15 minutes using a syringe or dropping funnel. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting quinizarin spot (typically red/orange at the baseline) and the appearance of a new, less polar yellow/orange spot (the product) indicates reaction completion.

-

Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the dark reaction mixture into a 1 L beaker containing 400 mL of cold deionized water while stirring. This will precipitate the crude product.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

Purification

-

Workup: Transfer the crude solid to a 500 mL separatory funnel and dissolve it in approximately 200 mL of dichloromethane (DCM). Wash the organic layer with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethoxyanthraquinone as a brownish-yellow solid.[11]

-

Recrystallization: For final purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Integrated Synthesis and Analysis Workflow

The entire process from synthesis to final characterization follows a logical and systematic workflow. Each stage provides critical feedback for the subsequent steps, ensuring the final product meets the required purity and identity standards.

Caption: A comprehensive workflow diagram from synthesis to final characterization.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data for 1,4-dimethoxyanthraquinone are summarized below.

| Technique | Description | Expected Values / Observations |

| Appearance | Visual Inspection | Yellow to brownish-yellow crystalline solid.[11] |

| ¹H NMR | (CDCl₃, 400 MHz) | δ (ppm): 8.15-8.25 (m, 2H, Ar-H), 7.65-7.75 (m, 2H, Ar-H), 7.28 (s, 2H, Ar-H), 4.05 (s, 6H, 2 x -OCH₃). |

| ¹³C NMR | (CDCl₃, 100 MHz) | δ (ppm): 183.5 (C=O), 153.0 (C-OCH₃), 134.0, 133.5, 126.5, 122.0, 57.0 (-OCH₃). |

| FT-IR | (KBr Pellet, cm⁻¹) | ν: ~2950 (C-H, sp³), ~1670 (C=O, quinone), ~1590 (C=C, aromatic), ~1260 (C-O, ether).[12] |

| Mass Spec (EI) | m/z | M⁺ at 268.07, corresponding to the molecular formula C₁₆H₁₂O₄. |

Note: NMR chemical shifts (δ) are referenced to TMS (0 ppm). Actual values may vary slightly based on solvent and instrument calibration.[13]

Conclusion

This guide details a reliable and reproducible method for the synthesis of 1,4-dimethoxyanthraquinone from quinizarin. By grounding the experimental protocol in the mechanistic principles of the Williamson ether synthesis, researchers are better equipped to troubleshoot and adapt the procedure as needed. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound. As a key intermediate, 1,4-dimethoxyanthraquinone opens avenues for the development of novel therapeutics and advanced materials, underscoring the importance of a robust synthetic methodology.[3][4]

References

-

PrepChem. Synthesis of 1,4-dimethoxyanthraquinone. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

-

Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

- Google Patents. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.

-

Organic Syntheses. Quinizarin. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Available from: [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available from: [Link]

-

ResearchGate. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Available from: [Link]

-

PubChem. Quinizarin. National Institutes of Health. Available from: [Link]

- Google Patents. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.

-

Wikipedia. 1,4-Dihydroxyanthraquinone. Available from: [Link]

-

ResearchGate. A Novel Synthetic Route to Cytotoxic 1,4-Anthraquinones from 1,4-Benzoquinones. (2001). Available from: [Link]

-

ResearchGate. Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. (2019). Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. (2019). Available from: [Link]

-

MDPI. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2022). Available from: [Link]

-

PubChem. 1,4-Dimethoxyanthracene. National Institutes of Health. Available from: [Link]

-

Frontiers. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. (2020). Available from: [Link]

-

MDPI. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. (2021). Available from: [Link]

-

PubMed. Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage. (2025). Available from: [Link]

- Google Patents. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body.

-

ResearchGate. Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound. (2020). Available from: [Link]

-

ResearchGate. How can I prepare 1,4 dimethoxy benzene?. (2012). Available from: [Link]

-

SpectraBase. 1,4-Dihydroxyanthraquinone. Available from: [Link]

-

National Center for Biotechnology Information. Molecular Insights into Inhibition of the Methylated Histone-Plant Homeodomain Complexes by Calixarenes. (2013). Available from: [Link]

-

MDPI. Induction of Promoter DNA Methylation Upon High-Pressure Spraying of Double-Stranded RNA in Plants. (2022). Available from: [Link]

-

PubMed. Mechanisms of DNA Methylation Regulatory Function and Crosstalk with Histone Lysine Methylation. (2024). Available from: [Link]

-

National Center for Biotechnology Information. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. (2010). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]

- 3. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. francis-press.com [francis-press.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 1,4-Dimethoxyanthraquinone

Introduction

1,4-Dimethoxyanthraquinone is a derivative of anthraquinone, a class of organic compounds with a core anthracene-9,10-dione structure.[1][2] These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[3] Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide the foundational data required for unambiguous characterization.

This technical guide offers an in-depth analysis of the spectroscopic signature of 1,4-Dimethoxyanthraquinone. It is designed for researchers and drug development professionals, providing not only the spectral data but also the underlying principles and field-proven experimental protocols. The methodologies described herein are robust and designed to ensure data integrity and reproducibility.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,4-Dimethoxyanthraquinone, both ¹H and ¹³C NMR are essential for a complete assignment.

A critical aspect of quantitative NMR (qHNMR) is ensuring full relaxation of the nuclei between pulses. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T1) of the protons being analyzed.[4] For anthraquinone derivatives, T1 values can be around 2 seconds, while the residual solvent signal (e.g., DMSO-d₆) can be much longer, necessitating a carefully chosen D1 of up to 20 seconds for accurate quantification against a solvent standard.[5]

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,4-Dimethoxyanthraquinone is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons. The symmetry of the molecule simplifies the spectrum. The protons on the unsubstituted benzene ring (positions 5, 6, 7, 8) appear as a complex multiplet system due to ortho- and meta-couplings, often described as an AA'BB' system. The two protons on the substituted ring (positions 2 and 3) are chemically equivalent and appear as a singlet, as do the six equivalent protons of the two methoxy groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-3 | ~7.30 | Singlet (s) | 2H |

| H-6, H-7 | ~7.70 | Multiplet (m) | 2H |

| H-5, H-8 | ~8.15 | Multiplet (m) | 2H |

| -OCH₃ (at C1, C4) | ~3.95 | Singlet (s) | 6H |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data synthesized from typical values for similar anthraquinone structures.[6][7] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, 8 distinct signals are expected out of the 16 total carbon atoms. The carbonyl carbons are the most deshielded, appearing furthest downfield.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -OCH₃ | ~57.0 |

| C-2, C-3 | ~122.0 |

| C-4a, C-10a | ~124.0 |

| C-6, C-7 | ~126.5 |

| C-5, C-8 | ~133.5 |

| C-8a, C-9a | ~134.0 |

| C-1, C-4 | ~157.0 |

| C-9, C-10 (C=O) | ~183.0 |

| Note: Chemical shifts are approximate and can vary. Data synthesized from typical values for anthraquinone and substituted benzene systems.[8][9][10] |

Molecular Structure for NMR Assignment

To correlate the NMR data with the molecular structure, a standardized numbering system is essential.

Caption: Structure of 1,4-Dimethoxyanthraquinone with IUPAC numbering.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra for a solid organic compound like 1,4-Dimethoxyanthraquinone.[11][12]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 1,4-Dimethoxyanthraquinone.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[13]

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.

-

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.

-

Place the sample into the NMR magnet.

-

Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).

-

-

Tuning, Locking, and Shimming :

-

The instrument will automatically tune the probe to the correct frequency for the nucleus and solvent.

-

The spectrometer will "lock" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

"Shimming" is a critical step to optimize the homogeneity of the magnetic field. This can be done automatically or manually by adjusting the shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.[12]

-

-

Acquisition :

-

For ¹H NMR : Acquire a spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[4]

-

For ¹³C NMR : ¹³C has a low natural abundance, requiring more scans. A standard proton-decoupled experiment is used to simplify the spectrum to singlets for each unique carbon. Typically, 128 to 1024 scans may be needed.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are positive and have a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum.

For 1,4-Dimethoxyanthraquinone, the key vibrational modes are associated with the carbonyl groups (C=O), the aromatic rings (C=C), and the ether linkages (C-O).

IR Spectral Data

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |

| Quinone C=O Stretch | ~1670 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1260 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1050 | Medium |

| Note: Frequencies are approximate. Data synthesized from characteristic values for quinones and aryl ethers.[14][15] |

Experimental Protocol: Solid-State IR Analysis (Thin Film Method)

For solid samples, several preparation techniques exist, including KBr pellets and Nujol mulls.[16][17] However, the thin solid film method is often preferred for its simplicity and for avoiding potential interference from mulling agents or moisture in KBr.[18]

-

Sample Preparation :

-

Place a small amount (approx. 10-20 mg) of 1,4-Dimethoxyanthraquinone into a small vial or test tube.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to completely dissolve the solid.[18]

-

Using a pipette, place one or two drops of this concentrated solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

-

Film Formation :

-

Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[18]

-

Visually inspect the film. It should be slightly hazy but not opaque. If the film is too thick, the major peaks will be flat-topped (totally absorbing); if it is too thin, the signal-to-noise ratio will be poor. Adjust by adding more solution or by cleaning the plate and using a more dilute solution.[19]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

-

Cleanup :

-

After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and a soft lens tissue. Return the plate to a desiccator for storage to prevent fogging from atmospheric moisture.[19]

-

Workflow for IR Analysis

Caption: Experimental workflow for thin-film solid-state IR spectroscopy.

III. UV-Visible (UV-Vis) Spectroscopy: Characterizing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[20] The extended conjugated π-system of the anthraquinone core, which acts as a chromophore, gives rise to strong absorptions in the UV and visible regions of the electromagnetic spectrum.[21][22] The position and intensity of these absorption bands are sensitive to the molecular structure and substituents.

The spectrum of 1,4-Dimethoxyanthraquinone is expected to show two main types of transitions:

-

π → π* Transitions : High-intensity absorptions, typically in the UV region (200-400 nm), arising from the excitation of electrons within the aromatic π-system.

-

n → π* Transitions : Lower-intensity absorptions, which can extend into the visible region (>400 nm), resulting from the excitation of non-bonding (n) electrons from the carbonyl oxygen atoms into the π* anti-bonding orbitals.[22]

UV-Vis Spectral Data

| Wavelength (λₘₐₓ) | Solvent | Transition Type |

| ~280 nm | Ethanol | π → π |

| ~390 nm | Ethanol | n → π |

| Note: Absorption maxima are approximate and can shift depending on the solvent polarity.[23][24] |

Electronic Transitions Diagram

Caption: Simplified energy diagram of electronic transitions in 1,4-Dimethoxyanthraquinone.

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol describes a general method for obtaining a UV-Vis absorption spectrum.[22][25]

-

Sample Preparation :

-

Prepare a stock solution of 1,4-Dimethoxyanthraquinone of a known concentration (e.g., 1x10⁻³ M) by accurately weighing the solid and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The solvent should be transparent in the wavelength range of interest.

-

From the stock solution, perform a serial dilution to prepare a sample with a final concentration that results in a maximum absorbance between 0.1 and 1.5. This range ensures adherence to the Beer-Lambert law and provides the best accuracy.[25]

-

-

Instrumentation and Measurement :

-

Turn on the spectrophotometer and allow the deuterium (UV) and tungsten (visible) lamps to warm up for at least 15-20 minutes to ensure a stable output.

-

Select a wavelength range for the scan (e.g., 200 nm to 700 nm).

-

Fill a pair of matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

-

Run a baseline correction or "autozero" function. This subtracts the absorbance of the solvent and any imperfections in the cuvettes from all subsequent measurements.

-

-

Data Acquisition :

-

Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan. The instrument will plot absorbance as a function of wavelength.

-

-

Data Analysis :

-

From the resulting spectrum, identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

-

Conclusion

The spectroscopic characterization of 1,4-Dimethoxyanthraquinone is a multi-faceted process that relies on the synergistic application of NMR, IR, and UV-Vis techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the quinone carbonyls and aryl ether linkages. Finally, UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. Together, these methods provide a comprehensive and unambiguous spectroscopic fingerprint, which is indispensable for quality control, structural verification, and further research in the fields of medicinal and materials chemistry.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website.[18]

-

Juen, M. A., et al. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.[8]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from The University of the West Indies at Mona, Jamaica website.[19]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy.[16]

-

Scribd. (n.d.). IR Sample Preparation Techniques.[26]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.[17]

-

The Royal Society of Chemistry. (2015). Supporting Information.[13]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434).

-

PubChemLite. (n.d.). 1,4-dimethoxyanthraquinone (C16H12O4).[1]

-

Pauli, G. F., et al. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH.[11]

-

La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory.[25]

-

European Open Science. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.[20]

-

MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.[5]

-

European Open Science. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.[27]

-

Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology.

-

ECHEMI. (n.d.). 1,4-DIMETHOXYANTHRAQUINONE Formula - 6119-74-0.[2]

-

eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).[21]

-

ChemicalBook. (n.d.). 1,4-Dihydroxyanthraquinone(81-64-1) 1H NMR spectrum.[6]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.[12]

-

Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.[22]

-

PubChem - NIH. (n.d.). 1,4-Anthraquinone | C14H8O2 | CID 69457.[28]

-

PubChem - NIH. (n.d.). 1,4-Dimethoxyanthracene | C16H14O2 | CID 83107.[29]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[9]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.[30]

-

Rusu, A., et al. (2022). Quantitative NMR Interpretation without Reference. PMC - NIH.[4]

-

SciSpace. (n.d.). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents.[23]

-

ResearchGate. (n.d.). 1 H NMR Spectra of the purified quinone dissolved in CDCl 3 using....[7]

-

ChemicalBook. (n.d.). 1,4-Dihydroxyanthraquinone(81-64-1) 13C NMR spectrum.[10]

-

ChemicalBook. (n.d.). 1,4-Diamino anthraquinone(128-95-0) 1H NMR spectrum.[31]

-

ChemicalBook. (n.d.). 1,4-DIMETHOXYANTHRAQUINONE | 6119-74-0.[32]

-

PubChem - NIH. (n.d.). 1,4-Dihydroxy-2-methylanthraquinone | C15H10O4 | CID 99300.[33]

-

mzCloud. (2016). 1 4 Dimethoxyanthraquinone.[34]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-. WebBook.[35]

-

ResearchGate. (n.d.). The IR spectrum of 1,4-benzoquinone: (a) theoretical spectrum for....[14]

-

PubChem - NIH. (n.d.). 1,3-Dimethoxyanthraquinone | C16H12O4 | CID 361511.[36]

-

The Good Scents Company. (n.d.). 1,4-dimethyl anthraquinone, 1519-36-4.[37]

-

ResearchGate. (n.d.). The UV-Vis spectra of anthraquinone intermediates and polymeric dyes:....[3]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 1,4-benzoquinone: (a) theoretical....[24]

-

ResearchGate. (n.d.). The experimental FT-IR spectrum of new anthraquinone derivative.[15]

Sources

- 1. PubChemLite - 1,4-dimethoxyanthraquinone (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,4-Dihydroxyanthraquinone(81-64-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 1,4-Dihydroxyanthraquinone(81-64-1) 13C NMR [m.chemicalbook.com]

- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ekwan.github.io [ekwan.github.io]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. researchgate.net [researchgate.net]

- 21. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. www1.lasalle.edu [www1.lasalle.edu]

- 26. scribd.com [scribd.com]

- 27. eu-opensci.org [eu-opensci.org]

- 28. 1,4-Anthraquinone | C14H8O2 | CID 69457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 1,4-Dimethoxyanthracene | C16H14O2 | CID 83107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. rsc.org [rsc.org]

- 31. 1,4-Diamino anthraquinone(128-95-0) 1H NMR spectrum [chemicalbook.com]

- 32. 1,4-DIMETHOXYANTHRAQUINONE | 6119-74-0 [chemicalbook.com]

- 33. 1,4-Dihydroxy-2-methylanthraquinone | C15H10O4 | CID 99300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. mzCloud – 1 4 Dimethoxyanthraquinone [mzcloud.org]

- 35. Benzene, 1,4-dimethoxy- [webbook.nist.gov]

- 36. 1,3-Dimethoxyanthraquinone | C16H12O4 | CID 361511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]

Solubility Profile of 1,4-Dimethoxyanthraquinone: A Methodological and Theoretical Guide for Researchers

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and processability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-dimethoxyanthraquinone, a derivative of the anthraquinone scaffold relevant in medicinal chemistry and materials science. We will explore the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its quantitative determination, and discuss the necessary safety precautions for handling this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and similar molecules.

Introduction: The Critical Role of Solubility

1,4-Dimethoxyanthraquinone is a synthetic organic compound built upon the anthraquinone core. The parent anthraquinone structure is known for its relative planarity and hydrophobicity, leading to poor solubility in aqueous media but better solubility in some organic solvents.[1][2] The introduction of two methoxy (-OCH₃) groups at the 1 and 4 positions significantly alters the molecule's electronic and steric properties. These ether groups introduce polarity and the potential for hydrogen bond acceptance, which can modify its interaction with various solvents compared to the parent molecule.

Understanding the solubility of 1,4-dimethoxyanthraquinone is paramount for several applications:

-

Drug Development: For a compound to be considered a viable drug candidate, it must dissolve in physiological media to be absorbed. Solubility data in biorelevant organic solvents can inform formulation strategies to enhance bioavailability.

-

Chemical Synthesis: As a reaction intermediate, its solubility dictates the choice of solvent for achieving optimal reaction kinetics, yield, and purity.

-

Material Science: In the development of dyes or functional materials, solubility is key to processing and application methods, such as thin-film deposition or solution-based casting.

This guide provides a robust methodology to experimentally determine the solubility of 1,4-dimethoxyanthraquinone across a spectrum of relevant organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

To predict and understand the solubility of 1,4-dimethoxyanthraquinone, we must first examine its known physicochemical properties and the fundamental principles of dissolution.

Table 1: Physicochemical Properties of 1,4-Dimethoxyanthraquinone

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₄ | |

| Molecular Weight | 268.27 g/mol | [3] |

| Appearance | Solid (form to be confirmed by observation) | N/A |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] The XLogP3 value of 2.8 suggests that 1,4-dimethoxyanthraquinone is moderately lipophilic. The presence of four hydrogen bond acceptors (the two methoxy oxygens and two carbonyl oxygens) and a significant polar surface area indicates that it will have more favorable interactions with polar solvents than its parent, anthraquinone (log Kow = 3.39, TPSA = 34.1 Ų).[3][6]

Based on this profile, we can hypothesize:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the anthraquinone core is aromatic, the polar methoxy and carbonyl groups will hinder dissolution in highly non-polar media.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, THF): These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. We anticipate moderate to good solubility in this class.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the oxygen atoms of 1,4-dimethoxyanthraquinone. Good solubility is expected, although the large non-polar scaffold may limit miscibility at very high concentrations.

Experimental Protocol: Equilibrium Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask technique.[7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Reagents

-

Solute: 1,4-Dimethoxyanthraquinone (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the selected vials

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.[8]

-

Step-by-Step Procedure

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a small amount of 1,4-dimethoxyanthraquinone and dissolve it in a suitable solvent (in which it is highly soluble, e.g., Dichloromethane) to create a stock solution of known concentration.

-

Prepare a series of dilutions from this stock solution to generate a calibration curve using UV-Vis or HPLC analysis. This curve is essential for determining the concentration of the saturated solutions.

-

-

Sample Preparation:

-

Add an excess amount of solid 1,4-dimethoxyanthraquinone to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg for a 2 mL solvent volume).

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected test solvent into the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical for crystalline compounds.[7] A preliminary kinetic study can be performed to determine the exact time to equilibrium.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Carefully draw the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean, labeled vial. This filtration step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the calibrated UV-Vis or HPLC method to determine its concentration.

-

-

Calculation:

-

Calculate the concentration of the saturated solution (solubility) using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)

-

Average the results from the triplicate samples for each solvent.

-

Visualization of Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of 1,4-dimethoxyanthraquinone.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table, allowing for easy comparison across different solvents.

Table 2: Solubility of 1,4-Dimethoxyanthraquinone in Various Organic Solvents at 25°C (Example Data)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Non-Polar | Hexane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value | |

| Polar Aprotic | Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |

| Polar Protic | Ethanol | 4.3 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All handling of 1,4-dimethoxyanthraquinone and organic solvents must be performed in accordance with established safety protocols.

-

Hazard Identification: According to its Safety Data Sheet (SDS), 1,4-dimethoxyanthraquinone may cause an allergic skin reaction and is suspected of causing cancer (Carcinogenicity Category 1B).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Waste Disposal: Dispose of all chemical waste, including used vials and filtered solid, in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

The solubility of 1,4-dimethoxyanthraquinone is a fundamental property that dictates its utility in research and development. While theoretical predictions based on its structure provide valuable guidance, they are no substitute for empirical data. The shake-flask method detailed in this guide offers a reliable and reproducible means of quantitatively determining the solubility of this compound in a range of organic solvents. The resulting data will empower researchers to make informed decisions regarding solvent selection for synthesis, formulation development, and other critical applications, ultimately accelerating the path from discovery to innovation.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Academia.edu. (n.d.).

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Khan Academy. (n.d.). Solubility of organic compounds.

- ECHEMI. (n.d.). 1,4-DIMETHOXYANTHRAQUINONE Formula.

- Sigma-Aldrich. (2025).

- Solubility of Things. (n.d.). Anthraquinone.

- National Center for Biotechnology Inform

- Sigma-Aldrich. (n.d.). 1,4-DIMETHOXY-ANTHRAQUINONE AldrichCPR.

- Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report for Anthraquinone.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. env.go.jp [env.go.jp]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. solubility experimental methods.pptx [slideshare.net]

The Multifaceted Biological Activities of 1,4-Dimethoxyanthraquinone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The anthraquinone core, a tricyclic aromatic quinone, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous clinically significant therapeutic agents.[1][2] Its planar structure allows for effective intercalation with biological macromolecules, most notably DNA, leading to a diverse range of biological activities. Among the vast landscape of anthraquinone derivatives, those bearing methoxy groups at the 1 and 4 positions have emerged as a particularly intriguing subclass. The introduction of these electron-donating groups significantly modulates the molecule's electronic properties, influencing its reactivity, bioavailability, and ultimately, its therapeutic efficacy.

This technical guide provides a comprehensive exploration of the biological activities of 1,4-dimethoxyanthraquinone derivatives, with a primary focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

I. The Anthraquinone Core: A Foundation for Diverse Biological Activity

Anthraquinones are widely distributed in nature and have been utilized in traditional medicine for centuries.[1] Their biological effects are diverse, ranging from laxative properties to potent anticancer activity. The mechanism of action is often multifaceted, involving the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes, and interference with nucleic acid and protein synthesis. The substitution pattern on the anthraquinone ring system plays a pivotal role in determining the specific biological activity and potency of the resulting derivatives.

II. Anticancer Activity: A Primary Focus of 1,4-Dimethoxyanthraquinone Research

The development of novel anticancer agents is a cornerstone of modern drug discovery. Anthraquinone derivatives have a rich history in this area, with compounds like doxorubicin and mitoxantrone being mainstays in chemotherapy regimens.[1] While direct studies on a wide range of 1,4-dimethoxyanthraquinone derivatives are still emerging, research on closely related analogs, particularly 1,4-dihydroxyanthraquinones, provides significant insights into their potential anticancer mechanisms.

A. Mechanisms of Antineoplastic Action

The anticancer effects of 1,4-substituted anthraquinones are believed to be driven by several key mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, a process known as intercalation.[1] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many anthraquinone derivatives are potent inhibitors of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[2] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Some derivatives have shown significant topoisomerase activity at low micromolar concentrations.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[3] Elevated levels of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic pathways in cancer cells.

-

Induction of Apoptosis and Cell Cycle Arrest: By interfering with DNA synthesis and cellular signaling pathways, 1,4-dimethoxyanthraquinone derivatives can induce programmed cell death, or apoptosis.[2] They can also cause cell cycle arrest, preventing cancer cells from proliferating.[1]

B. Structure-Activity Relationships (SAR)

While a comprehensive SAR for a large library of 1,4-dimethoxyanthraquinone derivatives is yet to be fully elucidated, several key trends can be inferred from existing data on related compounds:

-

Side Chains and Functional Groups: The nature and position of substituents on the anthraquinone core significantly influence cytotoxicity. The introduction of amino, alkylamino, and other functional groups can modulate the compound's ability to interact with biological targets.[1]

-

Electron-Donating Groups: The presence of electron-donating groups, such as the methoxy groups at the 1 and 4 positions, can enhance the anticancer activity, potentially through resonance effects that influence the molecule's interaction with target enzymes.

C. In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected 1,4-disubstituted anthraquinone and naphthoquinone derivatives against various cancer cell lines. It is important to note that while not all of these are 1,4-dimethoxy derivatives, they provide valuable comparative data on the potential potency of this class of compounds.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Anthraquinone | 1,4-bis(dimethylamino)-9,10-anthraquinone | p388 (mouse leukemia) | - | [1] |

| Anthraquinone | Derivative with topoisomerase activity | PC3 (prostate) | 2.5 | [1] |

| Naphthoquinone | 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | Prostate and Breast Cancer Cells | - | [4] |

| Naphthoquinone | Acyl-5,8-dimethoxy-1,4-naphthoquinone | L1210 (leukemia) | - | [3] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Anthraquinones have demonstrated significant anti-inflammatory properties, and derivatives with dimethoxy substitutions are emerging as promising candidates in this area.[4]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Some dimethoxy-quinone derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5]

-

Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), which play a central role in orchestrating the inflammatory response.

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some anthraquinone derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.

B. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model for screening compounds for anti-inflammatory activity. This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

IV. Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Quinone derivatives have long been recognized for their antimicrobial properties, and 1,4-dimethoxyanthraquinones are being explored as potential new antibacterial and antifungal agents.

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is thought to involve several mechanisms:

-

Disruption of Cell Membranes: The lipophilic nature of the anthraquinone core allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes, disrupting their integrity and leading to cell lysis.

-

Inhibition of Nucleic Acid and Protein Synthesis: Similar to their anticancer effects, these compounds can inhibit DNA replication and transcription in microorganisms.

-

Generation of Oxidative Stress: Redox cycling of the quinone moiety can produce ROS, which are toxic to microbial cells.[3]

B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for MIC Determination

Sources

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiplatelet, antiinflammatory, and antiallergic activities of substituted 3-chloro-5,8-dimethoxy-1,4-naphthoquinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Dimethoxyanthraquinone

This guide provides a comprehensive technical overview of the electrochemical properties of 1,4-Dimethoxyanthraquinone, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings of its redox behavior, the practical aspects of its electrochemical characterization, and the implications of its properties for various applications.

Introduction to 1,4-Dimethoxyanthraquinone and its Electrochemical Significance

1,4-Dimethoxyanthraquinone, also known as quinizarin dimethyl ether, is a derivative of anthraquinone, a class of organic compounds with significant interest in fields ranging from medicinal chemistry to energy storage.[1] The electrochemical properties of anthraquinones are central to their function; for instance, their ability to undergo reversible redox reactions is harnessed in biological systems and is a key feature for their application as anticancer agents and in redox flow batteries.[2][3]

The introduction of methoxy groups at the 1 and 4 positions of the anthraquinone core significantly influences its electronic properties and, consequently, its electrochemical behavior. Understanding these properties is crucial for designing novel applications and for elucidating the mechanisms of action in biological and chemical systems.

The Redox Chemistry of the Anthraquinone Core

The electrochemical behavior of 1,4-Dimethoxyanthraquinone is fundamentally governed by its anthraquinone core. In aprotic media, anthraquinones typically undergo two sequential one-electron reductions to form a radical anion and then a dianion.[4] In protic media, the reduction is often a concerted two-electron, two-proton process, yielding the corresponding hydroquinone.[5]

The redox potential at which these electron transfers occur is a critical parameter that is highly sensitive to the nature and position of substituents on the anthraquinone ring system.

The Influence of 1,4-Dimethoxy Substitution

The methoxy groups (-OCH₃) at the 1 and 4 positions of the anthraquinone ring are electron-donating groups. Through a positive mesomeric effect, they increase the electron density of the aromatic system.[6] This increased electron density makes the molecule more difficult to reduce, resulting in a cathodic (more negative) shift of its reduction potential compared to unsubstituted anthraquinone.[6]

Electrochemical Profile of a Structural Analog: 1,4-Dihydroxyanthraquinone (Quinizarin)

Quinizarin shares the same 1,4-disubstitution pattern as 1,4-Dimethoxyanthraquinone, with hydroxyl groups instead of methoxy groups. The electrochemical behavior of quinizarin has been studied, and it provides a valuable model for understanding the redox properties of the 1,4-disubstituted anthraquinone core.

In a study by Batchelor-McAuley et al., the reversible two-electron, two-proton reduction of quinizarin was observed at -0.535 V (vs. SCE) at pH 6.84 .[7] An irreversible oxidation was also reported at +0.386 V (vs. SCE) at the same pH.[7] It is important to note that the hydroxyl groups of quinizarin can participate in intramolecular hydrogen bonding, which can influence its redox potential. The methoxy groups of 1,4-Dimethoxyanthraquinone lack this hydrogen-bonding capability, which may lead to a different redox potential. Generally, alkoxy substituents are known to cause a cathodic shift in the reduction potential of anthraquinones.[6]

Table 1: Electrochemical Data for 1,4-Dihydroxyanthraquinone (Quinizarin)

| Parameter | Value | Reference Electrode | pH | Reference |

| Reduction Potential (Epc) | -0.535 V | SCE | 6.84 | [7] |

| Oxidation Potential (Epa) | +0.386 V | SCE | 6.84 | [7] |